molecular formula C4H5F2KO2S B1407856 Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate CAS No. 1803607-94-4

Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

Cat. No.: B1407856
CAS No.: 1803607-94-4
M. Wt: 194.24 g/mol
InChI Key: UAWQRAHPXABJIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C4H5F2KO2S and its molecular weight is 194.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Chromatographic Determination of Carboxylic Acids

Yasaka et al. (1990) described the use of a related compound, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, for the determination of carboxylic acids in mouse brain using high-performance liquid chromatography. This study highlights the potential of similar compounds in biochemical analysis and detection methods (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Difluoroalkylation and Aminosulfonylation of Alkynes

Xiang et al. (2017) conducted a study on a photoinduced difluoroalkylation and aminosulfonylation of alkynes. They demonstrated the combination of ethyl 2-bromo-2,2-difluoroacetate with alkynes, catalyzed under visible light, which suggests applications in organic synthesis and material science (Xiang, Li, Kuang, & Wu, 2017).

Electrosynthesis of Ethyl-2,2-Difluoro-2-Trimethylsilylacetate

Clavel et al. (2000) explored the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, highlighting its application as a difluoromethylene building block precursor. This study is significant for the development of new synthetic routes in organic chemistry (Clavel, Biran, Bordeau, Roques, & Trevin, 2000).

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates

Kondratov et al. (2015) researched radical reactions involving alkyl 2-bromo-2,2-difluoroacetates, which could be important for the synthesis of various perfluoroalkylated compounds. This kind of research contributes to the development of new methods in the field of fluoroorganic chemistry (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).

Synthesis of Bisindole Sulfanes

Li et al. (2018) used 2-(fluorosulfonyl)difluoroacetic acid as a sulfur reagent in the synthesis of bisindole sulfanes. This study is relevant to the field of organic synthesis, particularly in the development of new sulfur-containing compounds (Li, Shi, Zhu, Li, & Zhang, 2018).

Mechanism of Action

Properties

IUPAC Name

potassium;2-ethylsulfanyl-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2S.K/c1-2-9-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWQRAHPXABJIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)[O-])(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
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Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
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Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
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Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
Reactant of Route 6
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

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